Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 1-(2-Bromoethyl)-2-methoxybenzene
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-(2-Bromoethyl)-2-methoxybenzene. It delves into the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, providing a holistic understanding for its effective utilization in a laboratory setting.
1-(2-Bromoethyl)-2-methoxybenzene is a substituted aromatic haloalkane that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group ortho to a bromoethyl substituent on a benzene ring, offers specific reactivity profiles that are leveraged in the construction of more complex molecular architectures. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 36449-75-9 | Anax Laboratories[1] |
| Molecular Formula | C₉H₁₁BrO | Anax Laboratories[1] |
| IUPAC Name | 1-(2-bromoethyl)-2-methoxybenzene | N/A |
The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. Below is a summary of key properties for 1-(2-Bromoethyl)-2-methoxybenzene and its close isomer, 1-(2-Bromoethyl)-4-methoxybenzene, for comparative context.
Table 2: Physicochemical Properties
| Property | 1-(2-Bromoethyl)-2-methoxybenzene | 1-(2-Bromoethyl)-4-methoxybenzene | Source |
|---|---|---|---|
| Molecular Weight | 215.09 g/mol | 215.09 g/mol | Anax Laboratories, PubChem[1][2] |
| Appearance | Pale Beige Solid (for related ether) | N/A | Pharmaffiliates[3] |
| Boiling Point | N/A | 130-131 °C at 11 Torr | ECHEMI[4] |
| Density | N/A | 1.387 g/cm³ | ECHEMI[4] |
| Refractive Index | N/A | n20/D 1.560 | ECHEMI[4] |
| XLogP3 | N/A | 3.3 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of aryl bromoethyl compounds is a cornerstone transformation in organic chemistry. A prevalent and reliable method involves the nucleophilic substitution of a corresponding alcohol. This section outlines a validated protocol for a related compound, which is directly applicable for the synthesis of 1-(2-Bromoethyl)-2-methoxybenzene from 2-(2-methoxyphenyl)ethanol.
Synthetic Pathway: From Alcohol to Alkyl Bromide
The conversion of 2-(2-methoxyphenyl)ethanol to the target compound is typically achieved via treatment with a strong brominating agent, such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for synthesizing analogous (2-bromoethyl)benzene derivatives[5]. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
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2-(2-methoxyphenyl)ethanol
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Concentrated Sulfuric Acid (H₂SO₄)
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48% Hydrobromic Acid (HBr)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
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Diethyl ether or Dichloromethane (for extraction)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add 2-(2-methoxyphenyl)ethanol. Cool the flask in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 0.5 molar equivalents) to the alcohol with continuous stirring. This exothermic reaction protonates the alcohol, making the hydroxyl group a better leaving group (water). Following this, add 48% hydrobromic acid (approx. 1.25 molar equivalents).
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 6-8 hours. The heating drives the Sₙ2 reaction to completion, where the bromide ion displaces the protonated hydroxyl group.
-
Workup - Quenching and Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes). The organic product will partition into the organic phase.
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Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
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Drying and Filtration: Dry the organic phase over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield pure 1-(2-Bromoethyl)-2-methoxybenzene[5].
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution, likely an Sₙ2 pathway, given the primary nature of the alcohol.
Applications in Research and Drug Development
The phenethyl bromide scaffold is a versatile building block in medicinal chemistry and materials science. Its utility stems from the ability of the bromoethyl group to participate in a wide array of chemical transformations.
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Intermediate for Complex Molecule Synthesis: 1-(2-Bromoethyl)-2-methoxybenzene is an essential precursor for introducing the 2-(2-methoxyphenyl)ethyl moiety into larger molecules. This is critical in drug discovery, where systematic modifications of a lead compound are necessary to establish structure-activity relationships (SAR)[6].
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Synthesis of Pharmaceutical Agents: The parent compound, (2-bromoethyl)benzene, is used to synthesize potent antimicrobial β-peptidomimetics. These structures mimic natural peptides but exhibit enhanced enzymatic stability and low toxicity[7]. The methoxy-substituted derivative is employed to create analogues with altered pharmacokinetic profiles, such as improved solubility or metabolic stability.
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Alkylation Reactions: The compound serves as an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols, enabling the construction of ethers, thioethers, and secondary or tertiary amines which are common functional groups in active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling of 1-(2-Bromoethyl)-2-methoxybenzene is imperative due to its potential hazards. Information synthesized from multiple safety data sheets (SDS) for analogous compounds provides a robust safety profile[8][9][10].
Table 3: Hazard and Safety Information
| Category | Recommendation | Source |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May cause skin irritation and respiratory tract irritation. Lachrymator. | PubChem, Thermo Fisher Scientific[2][10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood. | Fisher Scientific[8] |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Handle under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to moisture. | Fisher Scientific[8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines. | Fisher Scientific[8] |
| First Aid Measures | If Swallowed: Rinse mouth and call a POISON CENTER or doctor. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on Skin: Wash off immediately with plenty of water. | Sigma-Aldrich, Fisher Scientific[8][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | Fisher Scientific[8] |
Conclusion
1-(2-Bromoethyl)-2-methoxybenzene (CAS: 36449-75-9) is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its synthesis via nucleophilic substitution of the corresponding alcohol is a reliable and well-understood process. The compound's utility as an alkylating agent and a building block for complex molecules underscores its importance. Adherence to strict safety and handling protocols is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable reagent into their synthetic workflows.
References
-
Pharmaffiliates. 1-(2-Bromoethoxy)-2-methoxybenzene. [Link]
-
PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [Link]
-
PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]
-
Metabolites. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]
-
Domling, A. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
